![molecular formula C15H15F3N4 B1401815 [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311283-73-4](/img/structure/B1401815.png)
[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidiabetic Agent Development
This compound has been explored for its potential as an antidiabetic agent. The hydrazone linker in its structure is significant in the design of novel antidiabetic drugs. Compounds with this structure have been shown to exhibit potent anti-diabetic activity, potentially without the ulcerogenic toxicity and side effects such as weight gain associated with some current treatments .
Antimicrobial Studies
Hydrazone derivatives like this compound are known to possess antimicrobial properties. They have been used to synthesize transition metal complexes that demonstrate potential action against bacterial and fungal infections. This application is crucial in the development of new antimicrobial agents .
PPARγ Agonist Activity
The compound’s ability to act as a PPARγ agonist suggests its utility in improving hyperglycemia and hyperlipidemia. It can also reduce cardiovascular risk factors such as atherosclerosis and arterial hypertension, which are significant concerns in public health .
Cancer Research
In cancer research, targeting specific pathways like VEGF/VEGFR-2 is vital. Compounds with hydrazone linkers are being studied for their role in inhibiting these pathways, which could lead to the development of new anticancer therapies .
Rational Drug Design
The structural features of this compound, particularly the hydrazone linker, make it a valuable scaffold in rational drug design. Its ability to bind comfortably in the active site of certain receptors can be leveraged to create more effective and selective drugs .
Enzyme Function Modulation
Transition metal complexes derived from hydrazone compounds play a significant role in enzyme functions. This application is essential in understanding and manipulating biochemical pathways for therapeutic purposes .
Safety and Hazards
Propriétés
IUPAC Name |
6-[3-[(E)-hydrazinylidenemethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c1-22(2)14-8-12(15(16,17)18)7-13(21-14)11-5-3-4-10(6-11)9-20-19/h3-9H,19H2,1-2H3/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPPANBMLSXBP-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401735.png)
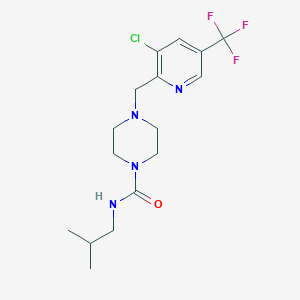
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)
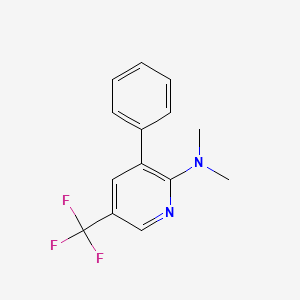
![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)

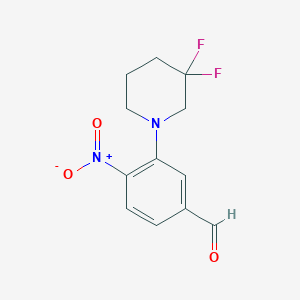
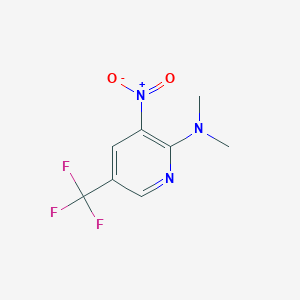
![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)
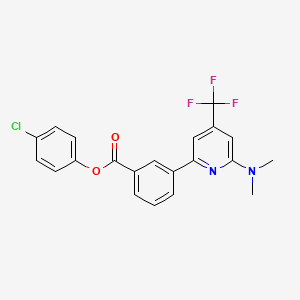
![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)